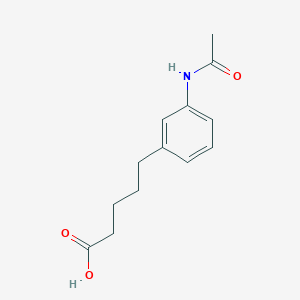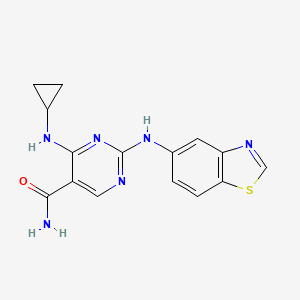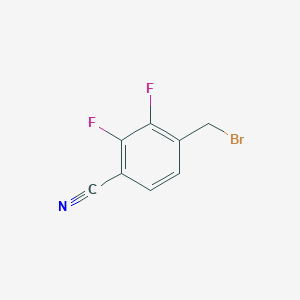
4-(Bromomethyl)-2,3-difluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,3-difluorobenzonitrile is an organic compound that features a benzene ring substituted with bromomethyl, difluoro, and nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Bromomethyl)-2,3-difluorobenzonitrile involves the bromination of 2,3-difluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction typically proceeds in solvents like acetone or dichloromethane.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors where the reactants are mixed and reacted under controlled temperature and illumination . This method ensures consistent product quality and higher yields.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2,3-difluorobenzonitrile undergoes various types of reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Benzylamines or benzoic acids.
科学的研究の応用
4-(Bromomethyl)-2,3-difluorobenzonitrile is utilized in various scientific research applications:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the development of advanced materials with specific electronic properties.
作用機序
The mechanism of action for 4-(Bromomethyl)-2,3-difluorobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In cross-coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the nitrile group.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile.
4-(Bromomethyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile.
Uniqueness
4-(Bromomethyl)-2,3-difluorobenzonitrile is unique due to the presence of both difluoro and nitrile groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.
特性
CAS番号 |
510772-87-9 |
|---|---|
分子式 |
C8H4BrF2N |
分子量 |
232.02 g/mol |
IUPAC名 |
4-(bromomethyl)-2,3-difluorobenzonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-2-6(4-12)8(11)7(5)10/h1-2H,3H2 |
InChIキー |
WCRCRGGHKVPEBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CBr)F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


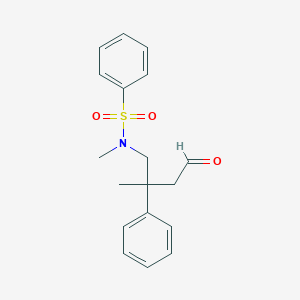

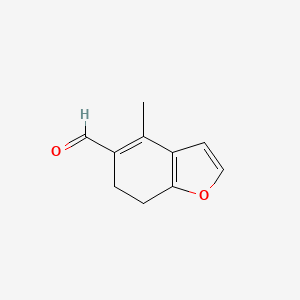
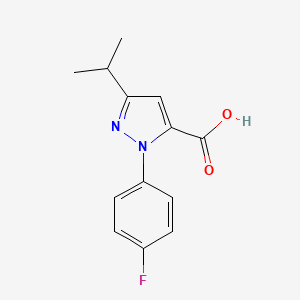
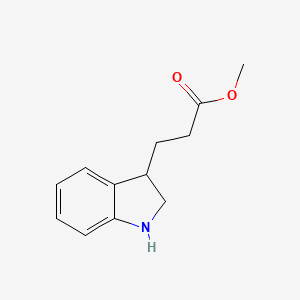


![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)

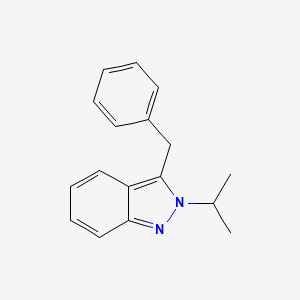
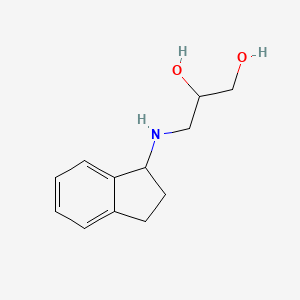
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
